molecular formula C10H5F2NO3 B1342554 5,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid CAS No. 223690-44-6

5,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid

Cat. No.: B1342554
CAS No.: 223690-44-6
M. Wt: 225.15 g/mol
InChI Key: FQMPPOUNRNUMIQ-UHFFFAOYSA-N
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Description

5,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid is a chemical compound with the empirical formula C10H5F2NO3 . It is used for pharmaceutical testing .


Molecular Structure Analysis

The molecular weight of this compound is 225.15 . The InChI code is 1S/C10H5F2NO3/c11-5-1-2-6 (12)8-7 (5)9 (14)4 (3-13-8)10 (15)16/h1-3H, (H,13,14) (H,15,16) .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature .

Scientific Research Applications

Antibacterial Activity

5,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid and its analogs have shown significant antibacterial properties. For instance, the synthesis and antibacterial activity of various 6,8-difluoro analogs of quinolones, including those with substituted benzyl groups, have been explored. Some of these compounds demonstrated good antibacterial activities, highlighting their potential use in developing new antibacterial agents (Sheu et al., 1998).

Photolabile Protecting Group for Carboxylic Acids

The compound has been used in the synthesis of photolabile protecting groups. A study described the synthesis and photochemistry of a new photolabile protecting group for carboxylic acids based on 8-bromo-7-hydroxyquinoline (BHQ), a close relative of this compound. This compound showed high efficiency and sensitivity to multiphoton-induced photolysis, useful in vivo (Fedoryak & Dore, 2002).

Structure-Activity Relationships in Antibacterial Agents

Research on structure-activity relationships in quinolone antibacterial agents often includes analogs of this compound. One study synthesized a series of 5,7-disubstituted quinolines, showing that certain amino and piperazinyl groups at specific positions increased overall antibacterial properties. This research aids in understanding how structural changes in quinolones impact their antibacterial efficacy (Miyamoto et al., 1990).

Antibacterial Activity of Functionalised Quinolines

Functionalized quinolines derived from 7-trifluoromethyl-4-hydroxy quinoline-3-carboxylic acid, structurally related to this compound, have been synthesized and evaluated for their antibacterial activity. Certain compounds exhibited promising antibacterial activity against various bacterial strains (Lingaiah et al., 2012).

Proton-Transfer Compounds in Hydrogen-Bonded Structures

Compounds like 8-hydroxyquinoline, which share structural similarities with this compound, have been used to study hydrogen-bonded structures. These studies contribute tounderstanding how such compounds interact in different molecular configurations, which is essential in developing new materials and understanding biological processes (Smith, Wermuth, & White, 2008).

Synthesis and Characterization of Novel Derivatives

The synthesis and characterization of novel derivatives of hydroxyquinolines, including those with ethynyl moieties in positions related to this compound, have been researched. These studies provide insights into the physicochemical properties of new structures, which can have implications in various fields of chemistry and materials science (Maklakova et al., 2019).

pH-Sensing Properties in Novel Compounds

Studies have also been conducted on 8-hydroxyquinoline-substituted compounds for their pH-sensing properties. These compounds, related to this compound, showed OFF-ON-OFF type pH-dependent fluorescent sensors, demonstrating their potential application in biological and chemical sensing technologies (Chen et al., 2011).

Colorimetric Reagent for Metal Detection

Hydroxyquinoline carboxylic acids have been explored as colorimetric reagents for metal detection. Research on 5-hydroxyquinoline-8-carboxylic acid, a compound structurally related to this compound, demonstrated its utility in detecting ruthenium, showcasing its potential in analytical chemistry (Breckenridge & Singer, 1947).

Hydrogen-Bonded Lamellar Network Studies

Research on hydrogen-bonded lamellar networks using compounds like 8-hydroxyquinoline provides valuable insights into the formation of complex molecular structures. These studies have implications for the development of new materials and understanding molecular interactions (Wang et al., 2006).

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mechanism of Action

Mode of Action:

The compound likely exerts its effects through interactions with enzymes or receptors. Quinoline derivatives often act as inhibitors or modulators of enzymatic activity. For instance, related compounds have been reported as inhibitors of 2-oxoglutarate (2OG)-dependent oxygenases, including histone lysine demethylases (KDMs) and nucleic acid demethylases. These enzymes play crucial roles in epigenetic regulation and metabolism .

Biochemical Analysis

Biochemical Properties

5,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, thereby affecting various metabolic pathways. For instance, it can interact with enzymes involved in the synthesis of nucleic acids, leading to the inhibition of DNA and RNA synthesis . Additionally, this compound can bind to proteins, altering their structure and function, which can impact cellular processes such as signal transduction and gene expression .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in cell cycle regulation, apoptosis, and stress response . Furthermore, this compound can disrupt cellular metabolism by inhibiting key metabolic enzymes, leading to altered levels of metabolites and changes in metabolic flux .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, it can inhibit the activity of topoisomerases, enzymes that play a crucial role in DNA replication and transcription . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is relatively stable under normal storage conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term studies have shown that prolonged exposure to this compound can result in cumulative effects on cellular function, including changes in cell viability, proliferation, and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can exhibit therapeutic effects, such as antimicrobial and anticancer activities . At high doses, it can cause toxic or adverse effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity . Threshold effects have been observed, where the biological activity of this compound increases with dosage up to a certain point, beyond which toxicity becomes apparent .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can affect the metabolism of nucleotides, amino acids, and lipids by inhibiting key enzymes in these pathways . Additionally, this compound can alter metabolic flux and metabolite levels, leading to changes in cellular energy balance and redox state .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by efflux pumps and other transporters . Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation . The distribution of this compound within tissues can also be influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, through targeting signals and post-translational modifications . The localization of this compound can influence its interactions with biomolecules and its overall biological activity .

Properties

IUPAC Name

5,8-difluoro-4-oxo-1H-quinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F2NO3/c11-5-1-2-6(12)8-7(5)9(14)4(3-13-8)10(15)16/h1-3H,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQMPPOUNRNUMIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1F)C(=O)C(=CN2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20595680
Record name 5,8-Difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20595680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

223690-44-6
Record name 5,8-Difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20595680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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